

Preclinical Antitumor Activity of Epopthilone D: A Technical Guide

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Compound of Interest

Compound Name: Epopthilone D

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This technical guide provides an in-depth overview of the preclinical antitumor activity of **Epopthilone D** (also known as KOS-862 or Utidelone), a potent microtubule-stabilizing agent. The document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and illustrates the core signaling pathways and experimental workflows involved in its mechanism of action.

In Vitro Antitumor Activity

Epopthilone D has demonstrated significant cytotoxic effects across a broad range of human cancer cell lines, often exhibiting greater potency than paclitaxel, particularly in drug-resistant lines. Its activity is typically observed in the nanomolar range.

Cytotoxicity Across Various Cancer Cell Lines

The 50% inhibitory concentration (IC₅₀) values of **Epopthilone D** against a panel of human cancer cell lines are summarized below. These values highlight its potent antiproliferative activity in cancers of the breast, lung, colon, prostate, and ovary, as well as in multiple myeloma.^{[1][2]}

Cell Line	Cancer Type	IC ₅₀ (nM)
MCF-7	Breast Adenocarcinoma	1.5 - 3.5
MDA-MB-435	Breast Carcinoma	3.3
NCI/ADR-RES	Doxorubicin-resistant Breast Cancer	6.8
A549	Lung Carcinoma	2.0 - 5.0
HCT-116	Colon Carcinoma	1.4 - 4.0
PC-3	Prostate Adenocarcinoma	2.5 - 6.0
OVCAR-3	Ovarian Adenocarcinoma	1.8 - 4.2
RPMI 8226	Multiple Myeloma	6.0 - 14.4 (for a derivative)[3]
CAG	Multiple Myeloma	8.0 - 15.0 (for a derivative)[3]
H929	Multiple Myeloma	7.0 - 13.0 (for a derivative)[3]

Table 1: In Vitro Cytotoxicity (IC₅₀) of **Epothilone D** in Human Cancer Cell Lines. Data compiled from multiple preclinical studies. The IC₅₀ values represent the concentration of **Epothilone D** required to inhibit the growth of cancer cell lines by 50%.

In Vivo Antitumor Efficacy

Preclinical studies in animal models, primarily immunodeficient mice bearing human tumor xenografts, have consistently demonstrated the potent in vivo antitumor activity of **Epothilone D**. These studies have shown significant tumor growth inhibition and, in some cases, complete tumor regression.

Efficacy in Human Tumor Xenograft Models

The following table summarizes the in vivo antitumor efficacy of **Epothilone D** in various xenograft models. The data illustrates its activity against a range of solid tumors, including those resistant to conventional chemotherapies.

Tumor Model	Cancer Type	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI) / Outcome	Reference
A549	Lung Cancer	Nude Mice	20 mg/kg, i.p., q2dx5	Significant tumor growth suppression	[4]
MX-1	Breast Cancer	Nude Mice	20 mg/kg, i.p., q2dx5	Complete tumor regression in some animals	[2]
SK-OV-3	Ovarian Cancer	Nude Mice	15 mg/kg, i.v., q4dx3	Marked tumor growth inhibition	[5]
SK-NAS	Neuroblastoma	Nude Mice	20 mg/kg, i.p., q2dx9	Significant therapeutic effect, including in intracranial model	[4]
RPMI 8226	Multiple Myeloma	NOD/SCID Mice	20 mg/kg, i.p., q2dx5	No significant effect observed in this study with a derivative	[3]
CAG	Multiple Myeloma	NOD/SCID Mice	20 mg/kg, i.p., q2dx5	Significant decrease in tumor burden with a derivative	[3]

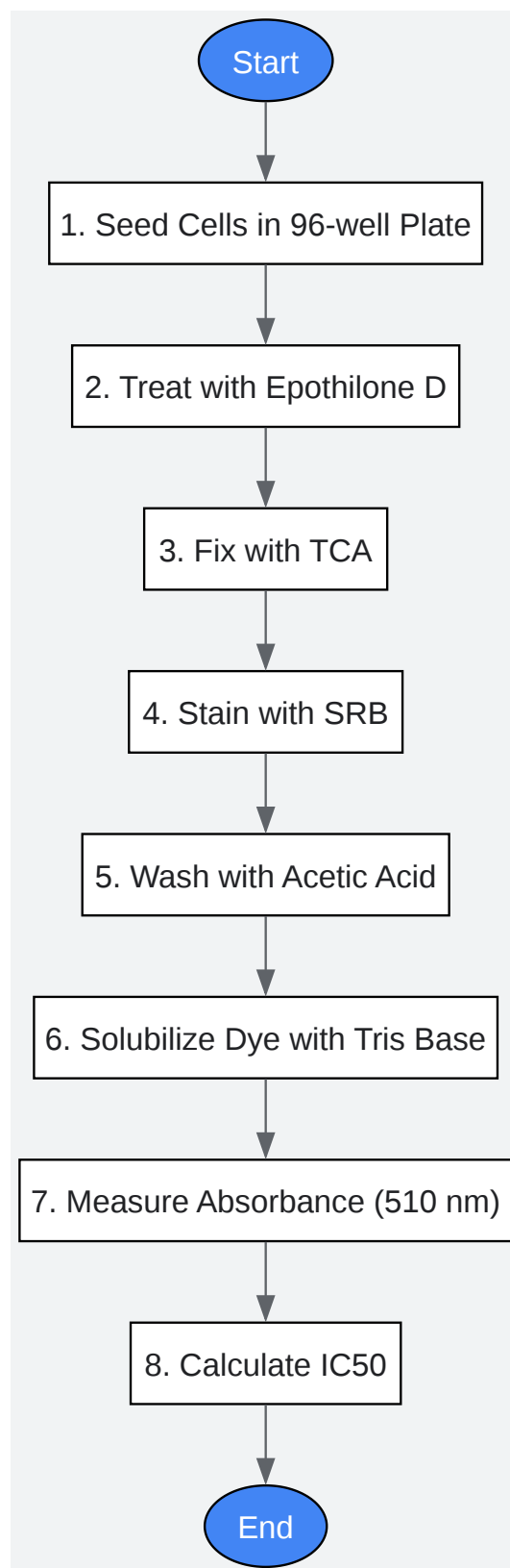
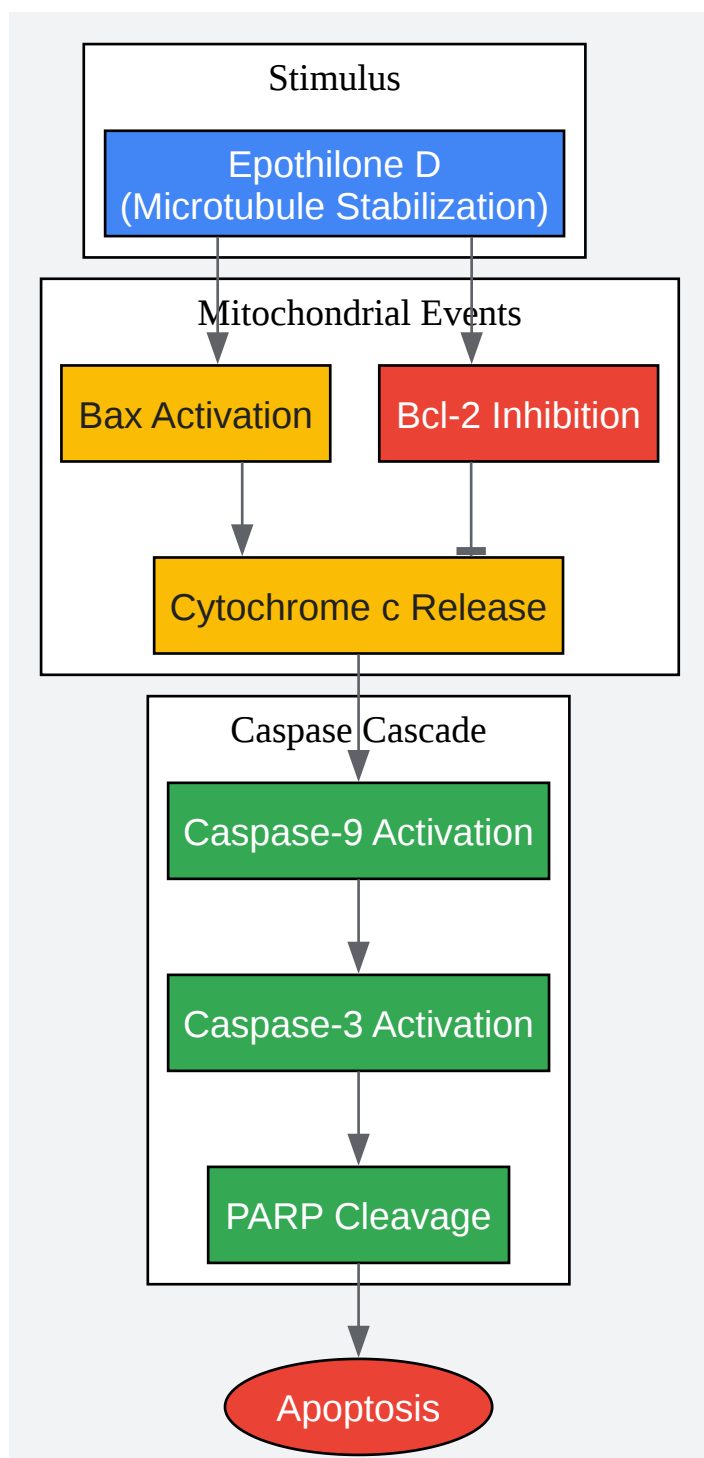
Table 2: In Vivo Antitumor Activity of **Epothilone D** in Xenograft Models. This table presents a summary of the in vivo efficacy of **Epothilone D** and its derivatives against various human tumor xenografts in immunodeficient mice. TGI indicates the percentage of tumor growth inhibition compared to a control group.

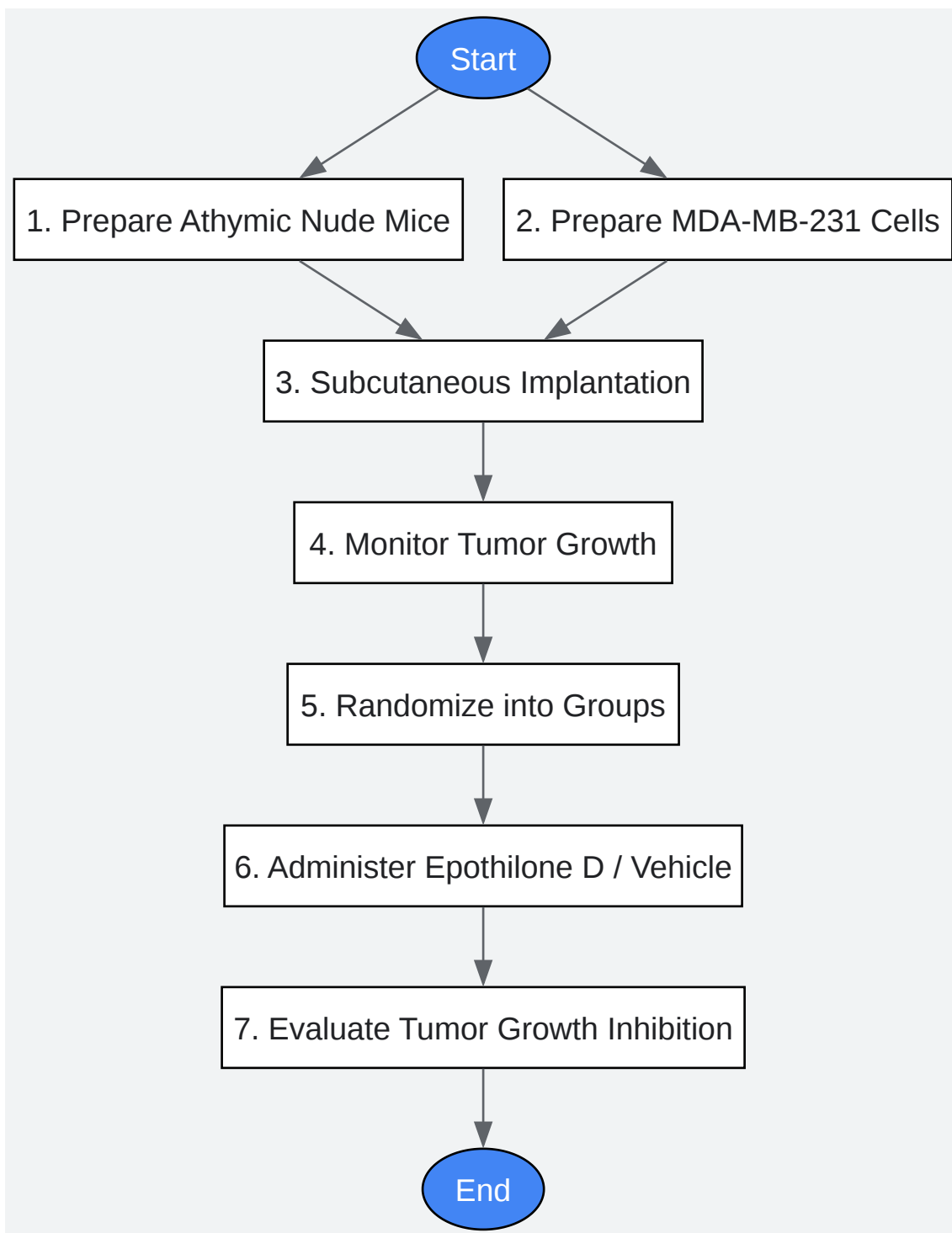
Mechanism of Action and Signaling Pathways

Epothilone D exerts its antitumor effects primarily by stabilizing microtubules, which are essential components of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.^{[6][7]} This stabilization disrupts the dynamic instability of microtubules, leading to a cascade of cellular events culminating in apoptotic cell death.

Microtubule Stabilization and Cell Cycle Arrest

Similar to taxanes, **Epothilone D** binds to the β -tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.^[6] This aberrant stabilization of microtubules leads to the formation of non-functional mitotic spindles, causing the cells to arrest in the G2/M phase of the cell cycle.^[4] The prolonged mitotic arrest ultimately triggers the apoptotic machinery.





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